molecular formula C18H22N2O4S B5125939 N~2~-benzyl-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-benzyl-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5125939
M. Wt: 362.4 g/mol
InChI Key: JCQYMAMRZDYBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-benzyl-N1-(2-methoxyethyl)-N2-(phenylsulfonyl)glycinamide is a compound of interest due to its complex structure incorporating benzyl, methoxyethyl, and phenylsulfonyl groups attached to a glycine backbone. This structure suggests a potential for diverse chemical reactivity and properties, making it a candidate for various applications in synthetic chemistry and possibly in pharmacological research, although its specific uses and effects need to be explored further.

Synthesis Analysis

The synthesis of complex molecules like N2-benzyl-N1-(2-methoxyethyl)-N2-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. For similar compounds, methodologies often include the formation of glycinamide derivatives through reactions such as benzylation, sulfonylation, and alkylation. These processes involve the selective activation and conversion of functional groups to achieve the desired molecular architecture. Techniques such as the use of Weinreb amides for introducing specific substituents under controlled conditions are common in synthesizing such complex molecules (Kommidi et al., 2010).

properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-13-12-19-18(21)15-20(14-16-8-4-2-5-9-16)25(22,23)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQYMAMRZDYBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Benzylbenzenesulfonamido)-N-(2-methoxyethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.